2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid
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Overview
Description
2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a difluorocyclobutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid typically involves multiple steps:
Fmoc Protection:
Cyclobutyl Formation: The formation of the difluorocyclobutyl ring, which may involve cyclization reactions under specific conditions.
Coupling Reactions: The coupling of the protected amine with the difluorocyclobutyl acetic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesizers and large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions could target the difluorocyclobutyl ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, or other nucleophiles/electrophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield fluorenone derivatives, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The Fmoc group is widely used in peptide synthesis.
Biology
Bioconjugation: The compound can be used to modify biomolecules for various applications, including drug delivery and imaging.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural features.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid would depend on its specific application. In bioconjugation, for example, it may interact with specific biomolecules through covalent bonding. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Protected Amino Acids: Such as Fmoc-phenylalanine or Fmoc-tryptophan.
Difluorocyclobutyl Compounds: Other compounds featuring the difluorocyclobutyl moiety.
Uniqueness
The combination of the Fmoc group and the difluorocyclobutyl ring in a single molecule makes 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(3,3-difluorocyclobutyl)acetic acid unique. This dual functionality allows for diverse applications in both synthetic and applied chemistry.
Properties
Molecular Formula |
C21H19F2NO4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(3,3-difluorocyclobutyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C21H19F2NO4/c22-21(23)9-12(10-21)18(19(25)26)24-20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,24,27)(H,25,26) |
InChI Key |
NJEQLTVNRMWSMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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